molecular formula C9H12N2O3 B3021366 ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate CAS No. 339097-11-9

ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate

Cat. No.: B3021366
CAS No.: 339097-11-9
M. Wt: 196.2 g/mol
InChI Key: NYQIQMRBHIKESF-VOTSOKGWSA-N
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Description

Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate is an organic compound with a complex structure that includes cyano, dimethylamino, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with dimethylamine and an appropriate aldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are typical.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate can be compared with similar compounds such as:

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymer chemistry.

    Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate: Known for its antimicrobial activity.

Properties

IUPAC Name

ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-14-9(13)8(12)7(5-10)6-11(2)3/h6H,4H2,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQIQMRBHIKESF-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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